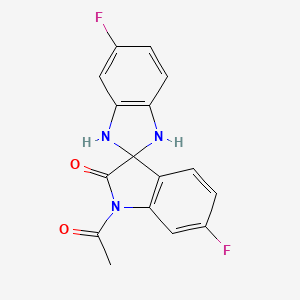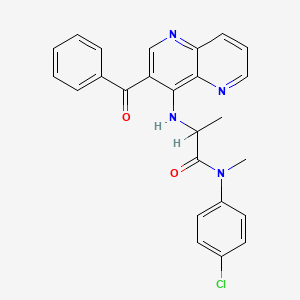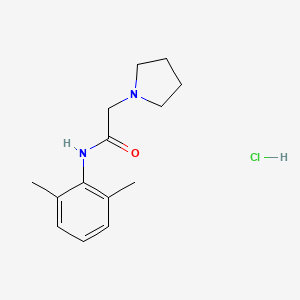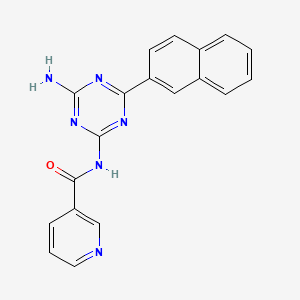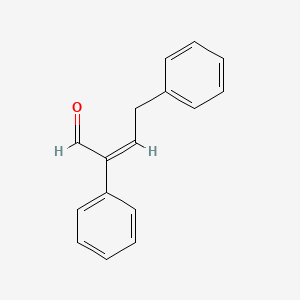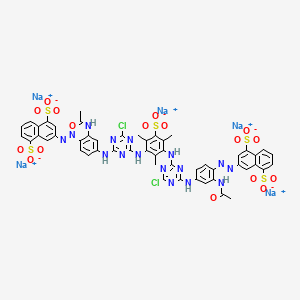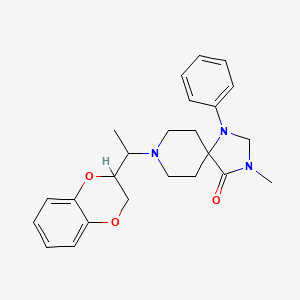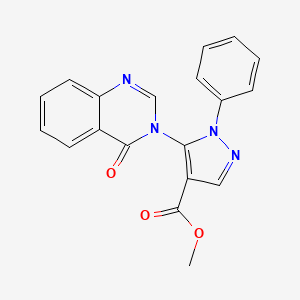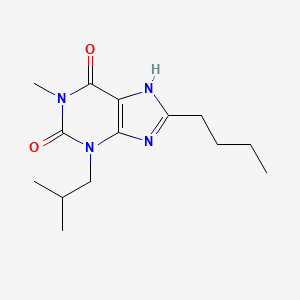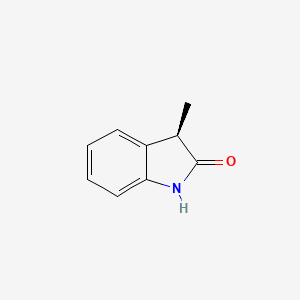
3-Methyl-2-indolinone, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-indolinone, ®- is a chiral compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-indolinone, ®- typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . Another method involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide .
Industrial Production Methods
Industrial production methods for 3-Methyl-2-indolinone, ®- are not well-documented in the literature. large-scale synthesis would likely involve optimizing the Fischer indole synthesis or other efficient synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-indolinone, ®- undergoes various chemical reactions, including:
Oxidation: Converts the indolinone to its corresponding indole derivative.
Reduction: Reduces the carbonyl group to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions occur readily due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Indolinol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-indolinone, ®- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-indolinone, ®- involves its interaction with various molecular targets and pathways:
Molecular Targets: Binds to specific receptors and enzymes, modulating their activity.
Pathways Involved: Influences signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-2-phenylindole
- 3-Methyl-2-methylindole
- 3-Methyl-2-nitroindole
Uniqueness
3-Methyl-2-indolinone, ®- is unique due to its chiral nature, which can result in different biological activities compared to its achiral counterparts. Its specific interactions with molecular targets and pathways also distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
1232139-09-1 |
|---|---|
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(3R)-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11)/t6-/m1/s1 |
InChI-Schlüssel |
BBZCPUCZKLTAJQ-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@@H]1C2=CC=CC=C2NC1=O |
Kanonische SMILES |
CC1C2=CC=CC=C2NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


